molecular formula C19H23BO2 B3342902 (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid CAS No. 400607-32-1

(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid

Cat. No.: B3342902
CAS No.: 400607-32-1
M. Wt: 294.2 g/mol
InChI Key: NRBBCKWIXNKPQK-UHFFFAOYSA-N
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Description

(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is used in various fields of chemistry and material science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid typically involves the reaction of 9,9-Dipropyl-9H-fluorene with a boron-containing reagent. One common method involves the use of boronic acid derivatives such as boronic esters. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction temperature and solvent choice can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to form different boron-containing species.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and atmosphere, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, while oxidation reactions may yield boronic esters.

Scientific Research Applications

(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Medicine: Research is ongoing into the potential use of boronic acid derivatives in drug development, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid exerts its effects depends on the specific application. In coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes, to inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

    (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: Similar in structure but with methyl groups instead of propyl groups.

    (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Contains phenyl groups instead of propyl groups.

Uniqueness

(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is unique due to the presence of propyl groups, which can influence its reactivity and physical properties compared to similar compounds with different substituents. This uniqueness can be leveraged in specific applications where the properties of the propyl groups are advantageous.

Properties

IUPAC Name

(9,9-dipropylfluoren-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20(21)22)13-18(16)19/h5-10,13,21-22H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBBCKWIXNKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCC)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257407
Record name B-(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400607-32-1
Record name B-(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400607-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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